molecular formula C7H6N4O2 B6201860 1-azido-3-methyl-5-nitrobenzene CAS No. 1566395-58-1

1-azido-3-methyl-5-nitrobenzene

Cat. No. B6201860
CAS RN: 1566395-58-1
M. Wt: 178.1
InChI Key:
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Description

1-azido-3-methyl-5-nitrobenzene is an organic compound used in a wide variety of scientific research applications. It is an aromatic azide compound with a molecular formula of C7H5N3O2. 1-azido-3-methyl-5-nitrobenzene is a colorless solid that is soluble in water and polar organic solvents. It is primarily used in organic chemistry, biochemistry, and pharmaceutical research.

Scientific Research Applications

1-azido-3-methyl-5-nitrobenzene has a wide variety of applications in scientific research. It is used as a reagent in organic synthesis, as a radical scavenger in radical polymerization, and as a photolabile linker in protein modification. It is also used as a substrate for the synthesis of nitroalkenes, as a photosensitizer in photochemistry, and as a probe for the analysis of proteins by mass spectrometry.

Mechanism of Action

1-azido-3-methyl-5-nitrobenzene is a photolabile linker, meaning that it can be activated by light. When exposed to light, the azide group is cleaved from the molecule, leaving the remainder of the compound intact. This process can be used to control the release of drugs or other molecules from a compound.
Biochemical and Physiological Effects
1-azido-3-methyl-5-nitrobenzene has no known biochemical or physiological effects. It is not used as a drug or a therapeutic agent.

Advantages and Limitations for Lab Experiments

1-azido-3-methyl-5-nitrobenzene has several advantages for use in laboratory experiments. It is relatively stable and can be synthesized easily and inexpensively. It is also soluble in water and polar organic solvents, making it easy to use in a variety of experiments. The main limitation of 1-azido-3-methyl-5-nitrobenzene is that it is a photolabile linker, meaning that it must be exposed to light in order to be activated.

Future Directions

1-azido-3-methyl-5-nitrobenzene has a wide range of potential future applications in scientific research. It could be used as a reagent in organic synthesis, as a radical scavenger in radical polymerization, as a photolabile linker in protein modification, and as a photosensitizer in photochemistry. It could also be used as a substrate for the synthesis of nitroalkenes, as a probe for the analysis of proteins by mass spectrometry, and as a drug delivery system. Additionally, it could be used in the development of new drugs and therapeutic agents.

Synthesis Methods

1-azido-3-methyl-5-nitrobenzene can be synthesized from the reaction of 3-methyl-5-nitrobenzaldehyde and sodium azide. The reaction is carried out in a solvent such as ethanol, and the product is isolated by crystallization. The reaction is shown below:
3-methyl-5-nitrobenzaldehyde + NaN3 → 1-azido-3-methyl-5-nitrobenzene

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azido-3-methyl-5-nitrobenzene involves the nitration of toluene to form 3-methyl-4-nitrotoluene, followed by diazotization and subsequent azidation to form the final product.", "Starting Materials": [ "Toluene", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium azide" ], "Reaction": [ "Nitration of toluene using nitric acid and sulfuric acid to form 3-methyl-4-nitrotoluene", "Diazotization of 3-methyl-4-nitrotoluene using sodium nitrite and hydrochloric acid to form 3-methyl-4-nitrobenzenediazonium chloride", "Azidation of 3-methyl-4-nitrobenzenediazonium chloride using sodium azide to form 1-azido-3-methyl-4-nitrobenzene", "Reduction of 1-azido-3-methyl-4-nitrobenzene using hydrogen gas and palladium on carbon catalyst to form 1-azido-3-methyl-5-nitrobenzene" ] }

CAS RN

1566395-58-1

Molecular Formula

C7H6N4O2

Molecular Weight

178.1

Purity

95

Origin of Product

United States

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